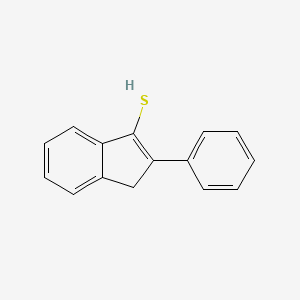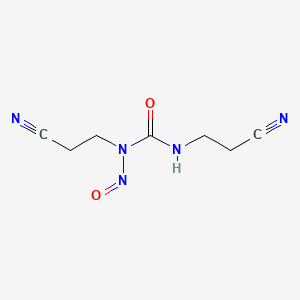
1,3-Bis(2-cyanoethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-cyanoethyl)-1-nitrosourea is a chemical compound with the formula C₇H₉N₅O₂ It is known for its unique structure, which includes two cyanoethyl groups and a nitrosourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-cyanoethyl)-1-nitrosourea typically involves the reaction of urea with 2-cyanoethyl chloride in the presence of a base, followed by nitrosation. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the intermediate compounds.
Solvent: Common solvents used include dichloromethane or acetonitrile.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-cyanoethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Bis(2-cyanoethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Bis(2-cyanoethyl)-1-nitrosourea exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The nitrosourea moiety is known to alkylate DNA, leading to potential applications in cancer therapy. The cyanoethyl groups may also play a role in modulating the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-cyanoethyl)urea: Lacks the nitroso group, leading to different reactivity and applications.
1,3-Dimethyl-1-nitrosourea: Contains methyl groups instead of cyanoethyl groups, affecting its chemical properties and uses.
Uniqueness
1,3-Bis(2-cyanoethyl)-1-nitrosourea is unique due to the presence of both cyanoethyl and nitrosourea groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propriétés
Numéro CAS |
60285-25-8 |
|---|---|
Formule moléculaire |
C7H9N5O2 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
1,3-bis(2-cyanoethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H9N5O2/c8-3-1-5-10-7(13)12(11-14)6-2-4-9/h1-2,5-6H2,(H,10,13) |
Clé InChI |
UJMHIEGWBATPGL-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)N(CCC#N)N=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
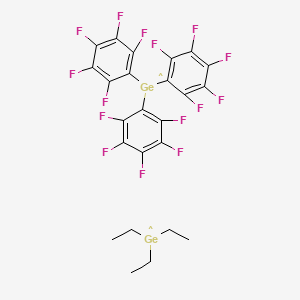
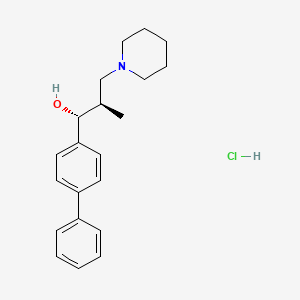
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
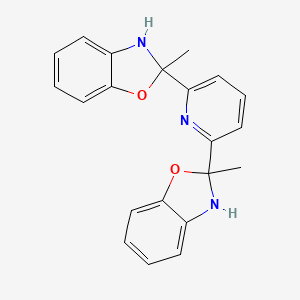
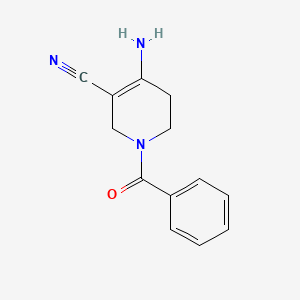
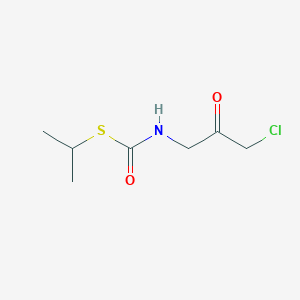
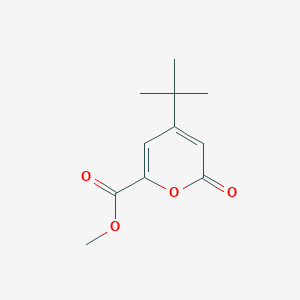
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
